(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one
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Overview
Description
(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is a synthetic compound belonging to the azetidin-2-one class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(4-methylpiperazine-1-carbonyl)phenol with 3,3-diethylazetidin-2-one in the presence of a suitable base and solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(2-hydroxy-5-phenylazo)phenylazetidin-2-one
- 4-benzoyloxy-2-azetidinone
- N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one
Uniqueness
(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the azetidinone ring with the piperazine moiety and phenoxy group makes it a versatile compound for various applications .
Properties
CAS No. |
181481-54-9 |
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Molecular Formula |
C19H27N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4S)-3,3-diethyl-4-[4-(4-methylpiperazine-1-carbonyl)phenoxy]azetidin-2-one |
InChI |
InChI=1S/C19H27N3O3/c1-4-19(5-2)17(24)20-18(19)25-15-8-6-14(7-9-15)16(23)22-12-10-21(3)11-13-22/h6-9,18H,4-5,10-13H2,1-3H3,(H,20,24)/t18-/m0/s1 |
InChI Key |
KWUMOFXREQVFQW-SFHVURJKSA-N |
Isomeric SMILES |
CCC1([C@@H](NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC |
Canonical SMILES |
CCC1(C(NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC |
Origin of Product |
United States |
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